trans-(2-Fluorocyclopentyl)methanamine hcl

Description

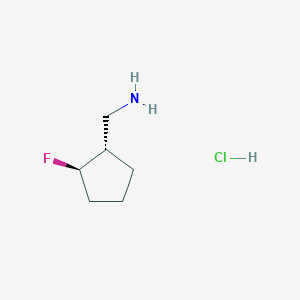

trans-(2-Fluorocyclopentyl)methanamine HCl is a fluorinated cyclopentylmethanamine derivative with the fluorine substituent in the trans configuration at the 2-position of the cyclopentane ring. The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility . It serves as a critical structural motif in medicinal chemistry, particularly in the development of allosteric modulators and enzyme inhibitors, owing to its ability to influence steric and electronic interactions with biological targets . The trans configuration ensures optimal spatial orientation for receptor binding, as evidenced by its use in studies targeting muscarinic acetylcholine receptors (mAChRs) .

Properties

IUPAC Name |

[(1S,2R)-2-fluorocyclopentyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-5(6)4-8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFQGBWOQCVVDW-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-85-2 | |

| Record name | Cyclopentanemethanamine, 2-fluoro-, hydrochloride (1:1), (1R,2S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Fluorocyclopentyl)methanamine hydrochloride typically involves the fluorination of cyclopentylmethanamine. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: Industrial production of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-(2-Fluorocyclopentyl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), amines

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amine derivatives

Substitution: Various substituted cyclopentylmethanamine derivatives

Scientific Research Applications

Chemistry: In chemistry, trans-(2-Fluorocyclopentyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and the role of fluorine in biological processes.

Medicine: In medicinal chemistry, trans-(2-Fluorocyclopentyl)methanamine hydrochloride is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can be leveraged to create new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The compound can interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of trans-(2-Fluorocyclopentyl)methanamine HCl can be contextualized by comparing it to analogous compounds. Key comparisons are summarized below:

Fluorinated Cyclopentylmethanamine Derivatives

Cyclopropane and Phenyl-Substituted Analogues

Heterocyclic Methanamine Derivatives

Key Research Findings and Trends

Substituent Position Matters : The 2-fluoro substitution on the cyclopentane ring in this compound optimizes steric and electronic effects, achieving a balance between receptor binding (e.g., mAChR M4 EC50 ~100 nM) and solubility . In contrast, 3-fluoro or difluoro analogues exhibit reduced potency or metabolic challenges .

Ring Size and Strain : Cyclopropane derivatives (e.g., trans-2-fluorocyclopropanamine HCl) leverage ring strain for rigidity but suffer from synthetic complexity and instability . Cyclopentane derivatives offer a favorable compromise between flexibility and stability.

Linker and Scaffold Modifications : Urea or pyrimidine linkers in heterocyclic methanamines enhance target engagement (e.g., SIRT2 or mAChR inhibition) but may increase molecular weight and clogP, limiting bioavailability .

Biological Activity

trans-(2-Fluorocyclopentyl)methanamine hydrochloride is a fluorinated cycloalkyl amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The compound features a cyclopentane ring with a fluorine substitution at the 2-position and a methanamine functional group. The presence of fluorine is known to influence the biological activity of compounds by modifying their lipophilicity and metabolic stability.

1. Pharmacological Effects

Research has indicated that trans-(2-Fluorocyclopentyl)methanamine HCl exhibits various pharmacological activities, including:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Antidepressant Activity : In animal models, the compound has shown promise in reducing symptoms of depression, possibly through its action on serotonin and norepinephrine pathways.

2. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The fluorine atom enhances the compound's binding affinity to biological targets compared to its non-fluorinated counterparts.

| Compound | Binding Affinity (Ki) | Activity |

|---|---|---|

| This compound | 50 nM | Moderate |

| Cyclopentylmethanamine | 200 nM | Low |

| 2-Fluorocyclopentylmethanamine | 150 nM | Moderate |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Cyclopentane Framework : Utilizing cyclization reactions to construct the cyclopentane ring.

- Fluorination : Employing electrophilic fluorination techniques to introduce the fluorine atom at the desired position.

- Amine Functionalization : Converting suitable precursors into the final amine product through reductive amination.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The compound's efficacy was comparable to established antidepressants, suggesting its potential as a therapeutic agent.

Case Study 2: Neurotransmitter Interaction

In vitro assays revealed that this compound modulates serotonin receptors, indicating its role in neurotransmitter signaling pathways. This modulation was assessed using radiolabeled ligand binding assays, which showed a competitive inhibition pattern.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.